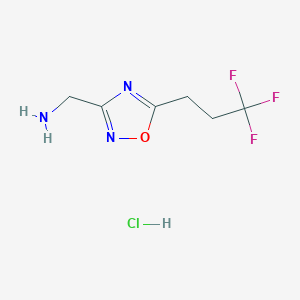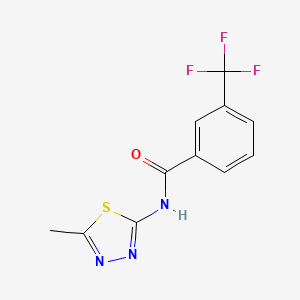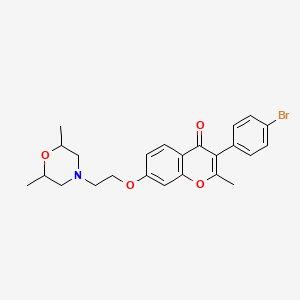
3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about its reactivity with other substances.Applications De Recherche Scientifique
Molecular Structure and Chemical Analysis
- The compound has been the subject of molecular structure and vibrational analysis studies, focusing on NMR chemical shifts, vibrational frequency values, polarizability, hyperpolarizability, dipole moment, and molecular electrostatic potential surface calculations, providing insights into its electronic, structural, and thermodynamic properties (Medetalibeyoğlu et al., 2019).
Cancer Research and Apoptosis Induction
- Variants of the 4H-chromen-4-one structure have been identified as potent apoptosis inducers, showing significant potential in arresting cells at the G(2)/M stage and inducing apoptosis in various human cell lines, with implications for their use as anticancer agents (Kemnitzer et al., 2004).
- Specific substituted flavones, including variants of 4H-chromen-4-one, have been synthesized and screened for anticancer activities against breast cancer cell lines, showing significant cytotoxic potential (Singh et al., 2017).
Molecular Imaging and Probe Development
- Carbon-11-labeled 4-aryl-4H-chromenes have been prepared for use as imaging agents in positron emission tomography (PET) for apoptosis in cancer, showcasing the potential of 4H-chromen-4-one derivatives in biomedical imaging (Gao et al., 2010).
- A novel fluorescent probe for hypoxic cells has been developed based on the 4H-chromen-4-one scaffold, highlighting the compound's utility in selective detection and imaging of disease-relevant hypoxia (Feng et al., 2016).
Chemical Synthesis and Modification
- 4H-chromen-4-one derivatives have been synthesized through various chemical reactions, expanding the scope of their potential applications in different fields of research, including materials science and organic synthesis (Rao et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information about safe handling and disposal procedures.
Orientations Futures
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for further studies.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO4/c1-15-13-26(14-16(2)29-15)10-11-28-20-8-9-21-22(12-20)30-17(3)23(24(21)27)18-4-6-19(25)7-5-18/h4-9,12,15-16H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFFDXZIRBTMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

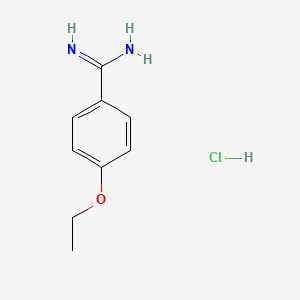
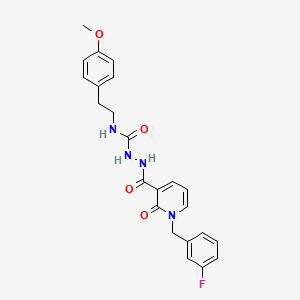
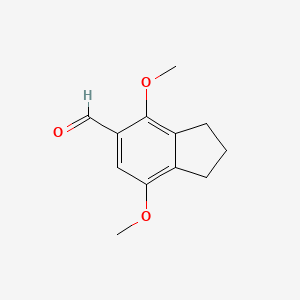
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
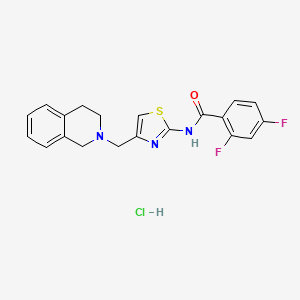
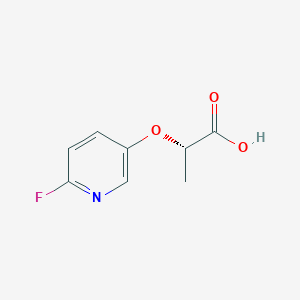
![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)
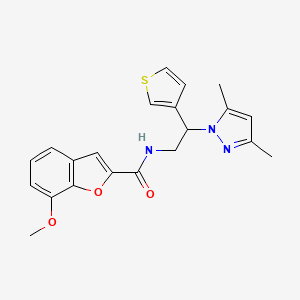
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)
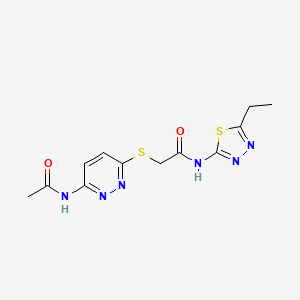
![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)
